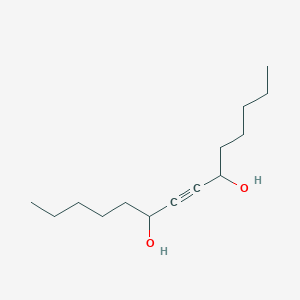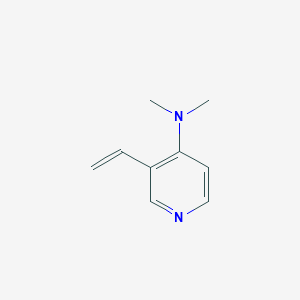
3-Vinyl-4-dimethylaminopyridine
描述
3-Vinyl-4-dimethylaminopyridine (VDMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. VDMP is a pyridine derivative that contains a vinyl group and a dimethylamino group in its structure. It is widely used as a catalyst in organic synthesis reactions due to its ability to enhance the reactivity of various substrates.
科学研究应用
3-Vinyl-4-dimethylaminopyridine has been extensively used in scientific research due to its catalytic properties. It has been used as a catalyst in various organic synthesis reactions, including the synthesis of biologically active compounds, such as amino acids, peptides, and alkaloids. 3-Vinyl-4-dimethylaminopyridine has also been used in the synthesis of polymers and in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-Vinyl-4-dimethylaminopyridine as a catalyst involves the activation of the substrate through the formation of a complex between 3-Vinyl-4-dimethylaminopyridine and the substrate. This complex then undergoes a series of reactions, which result in the formation of the desired product. The vinyl group in 3-Vinyl-4-dimethylaminopyridine enhances the reactivity of the substrate by providing a π-electron-rich environment, which promotes the formation of a reactive intermediate. The dimethylamino group in 3-Vinyl-4-dimethylaminopyridine acts as a Lewis base, which stabilizes the intermediate and facilitates the reaction.
生化和生理效应
3-Vinyl-4-dimethylaminopyridine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. 3-Vinyl-4-dimethylaminopyridine has also been reported to have antimicrobial properties and has been used in the development of antimicrobial agents.
实验室实验的优点和局限性
The main advantage of using 3-Vinyl-4-dimethylaminopyridine as a catalyst in laboratory experiments is its ability to enhance the reactivity of various substrates. This property makes 3-Vinyl-4-dimethylaminopyridine a useful tool for the synthesis of complex organic molecules. 3-Vinyl-4-dimethylaminopyridine is also relatively easy to synthesize and is commercially available. However, one limitation of using 3-Vinyl-4-dimethylaminopyridine is its sensitivity to air and moisture, which can affect its catalytic activity. Additionally, 3-Vinyl-4-dimethylaminopyridine has a relatively short shelf life, which can limit its use in long-term experiments.
未来方向
For the use of 3-Vinyl-4-dimethylaminopyridine include the development of new synthetic methods, the application in the synthesis of new pharmaceuticals and biologically active compounds, and the study of its biochemical and physiological effects.
属性
CAS 编号 |
191104-24-2 |
|---|---|
产品名称 |
3-Vinyl-4-dimethylaminopyridine |
分子式 |
C9H12N2 |
分子量 |
148.2 g/mol |
IUPAC 名称 |
3-ethenyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3 |
InChI 键 |
TXYQMXFPKOXOFT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=NC=C1)C=C |
规范 SMILES |
CN(C)C1=C(C=NC=C1)C=C |
同义词 |
4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


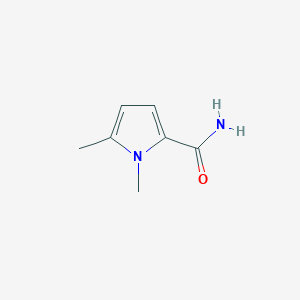
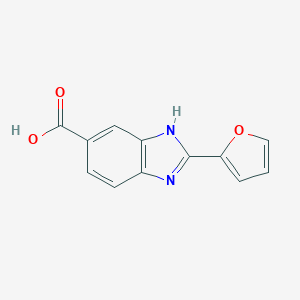
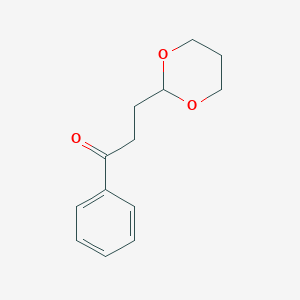

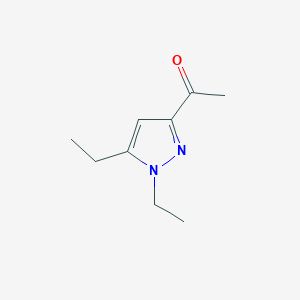
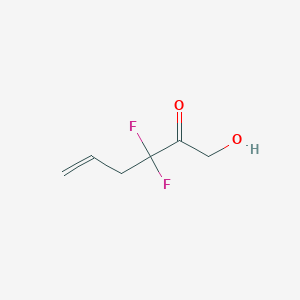

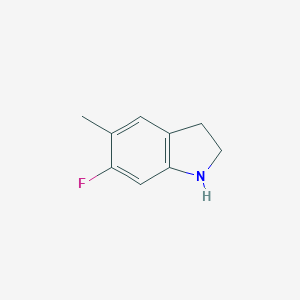

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)



